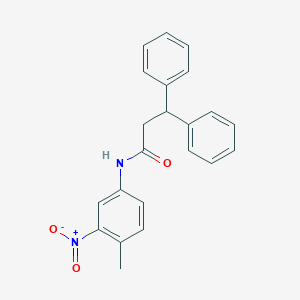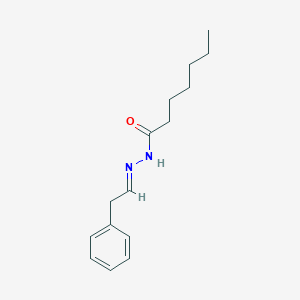
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarboxamide group and a benzylidene moiety substituted with hydroxyethoxy and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone typically involves the condensation of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with hydrazinecarboxamide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the condensation process. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazinecarboxamides.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and reduce inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinecarboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzylidene moiety can interact with hydrophobic pockets within the target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde: A precursor in the synthesis of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde semicarbazone.
Hydrazinecarboxamide: Another precursor used in the synthesis.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with a similar hydroxyethoxy substitution.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H15N3O4 |
|---|---|
Molecular Weight |
253.25g/mol |
IUPAC Name |
[(E)-[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C11H15N3O4/c1-17-10-6-8(7-13-14-11(12)16)2-3-9(10)18-5-4-15/h2-3,6-7,15H,4-5H2,1H3,(H3,12,14,16)/b13-7+ |
InChI Key |
NZUDVPIEEVUBJW-NTUHNPAUSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)N)OCCO |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)N)OCCO |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)N)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-methoxyphenoxy)methyl]-N-phenylbenzamide](/img/structure/B450057.png)
![4-CHLORO-N~1~-[4-({2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE](/img/structure/B450058.png)
![4-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE](/img/structure/B450059.png)
![4-chloro-N-{4-[({4-chloro-2-nitrobenzoyl}amino)methyl]benzyl}-2-nitrobenzamide](/img/structure/B450060.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(4-chloro-2-methylanilino)propanohydrazide](/img/structure/B450061.png)
![4-[(2-bromophenoxy)methyl]-N'-(4-methoxybenzylidene)benzohydrazide](/img/structure/B450062.png)

![N'-{3-nitrobenzylidene}-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B450066.png)


![2-[2-(2-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B450070.png)

![5-[(2-(2-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B450075.png)

